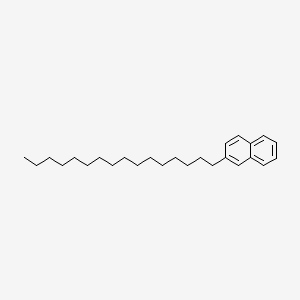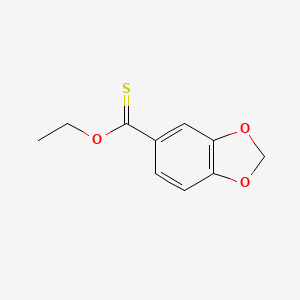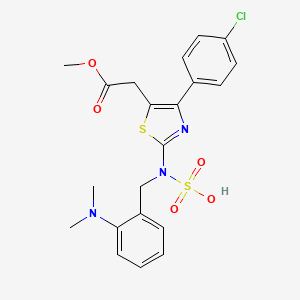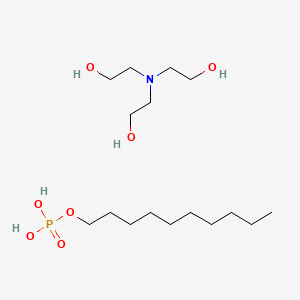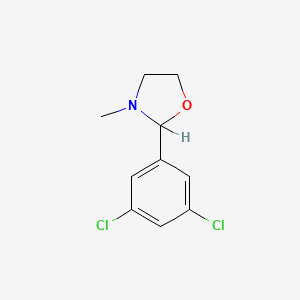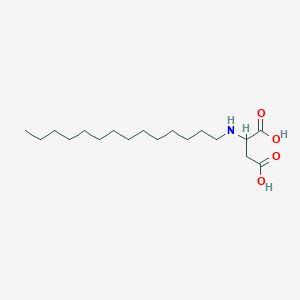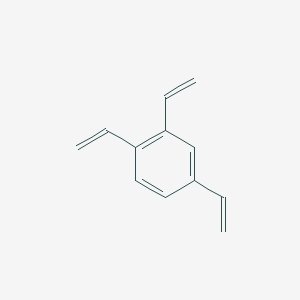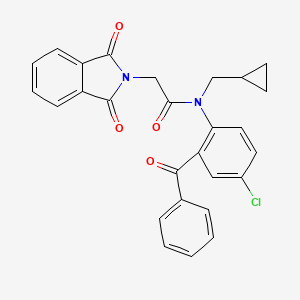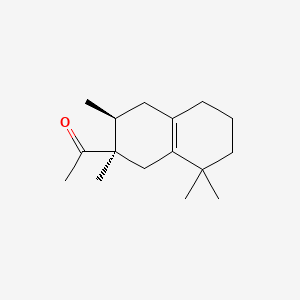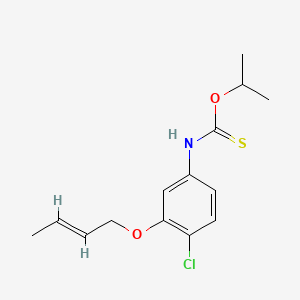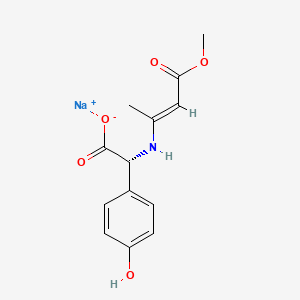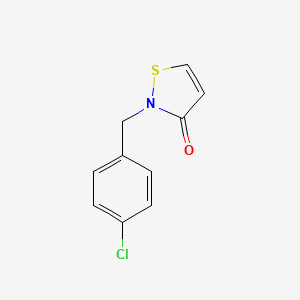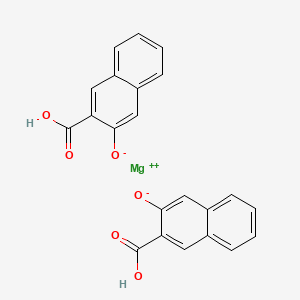
Magnesium hydroxynaphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium hydroxynaphthoate is a chemical compound with the molecular formula ( \text{C}{22}\text{H}{14}\text{MgO}_6 ). It is a magnesium salt of hydroxynaphthoic acid, specifically derived from 2-naphthalenecarboxylic acid, 3-hydroxy-. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium hydroxynaphthoate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with hydroxynaphthoic acid. The reaction typically involves dissolving hydroxynaphthoic acid in a suitable solvent, such as ethanol or water, and then adding magnesium oxide or magnesium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where magnesium oxide or magnesium hydroxide is reacted with hydroxynaphthoic acid under controlled conditions. The reaction parameters, such as temperature, pressure, and concentration, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium hydroxynaphthoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted naphthoates
Scientific Research Applications
Magnesium hydroxynaphthoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of magnesium hydroxynaphthoate involves its interaction with cellular components. It can act as a chelating agent, binding to metal ions and affecting various biochemical pathways. In biological systems, it can disrupt cellular processes by interfering with enzyme activity and membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- Magnesium hydroxide
- Magnesium oxide
- Hydroxynaphthoic acid
Uniqueness
Magnesium hydroxynaphthoate is unique due to its specific structure, which combines the properties of magnesium and hydroxynaphthoic acid. This combination imparts unique chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
65756-94-7 |
|---|---|
Molecular Formula |
C22H14MgO6 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
magnesium;3-carboxynaphthalen-2-olate |
InChI |
InChI=1S/2C11H8O3.Mg/c2*12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;/h2*1-6,12H,(H,13,14);/q;;+2/p-2 |
InChI Key |
HDGZVUGGOOMFHA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)[O-].C1=CC=C2C=C(C(=CC2=C1)C(=O)O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


